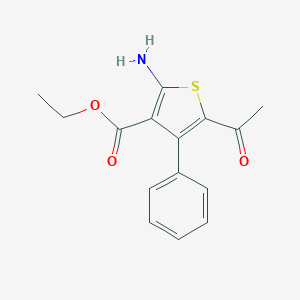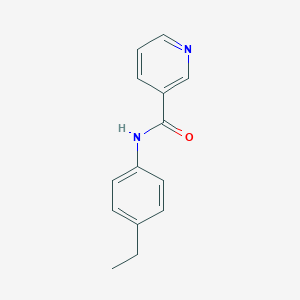
N-(4-ethylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)nicotinamide, also known as 4-ethylnicotinamide (4-ENA), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-ENA is not fully understood, but studies have shown that it exerts its biological effects through various pathways. One of the main mechanisms of action is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses. Additionally, 4-ENA has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a role in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-ENA exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, 4-ENA has been found to reduce oxidative stress and inflammation, leading to improved glucose metabolism and insulin sensitivity. Furthermore, 4-ENA has been shown to protect against neurodegenerative diseases by reducing amyloid beta accumulation and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ENA in lab experiments is its relatively low toxicity and high solubility in water. Additionally, 4-ENA is readily available and can be synthesized using simple methods. However, one of the limitations of using 4-ENA is its instability under certain conditions, which can affect its biological activity. Furthermore, the mechanism of action of 4-ENA is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-ENA, including the development of more stable analogs with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of 4-ENA and its potential use in the treatment of various diseases. Furthermore, the pharmacokinetics and pharmacodynamics of 4-ENA need to be studied to determine its optimal dosage and administration route. Finally, the potential toxicity of 4-ENA needs to be evaluated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of 4-ENA can be achieved through several methods, including the reduction of 4-nitro ethylbenzene and subsequent reaction with nicotinoyl chloride. Another method involves the reaction of ethyl nicotinate with sodium borohydride. The purity of the synthesized compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-ENA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that 4-ENA exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, 4-ENA has been found to improve glucose metabolism and insulin sensitivity, indicating its potential use in diabetes treatment. Furthermore, 4-ENA has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
75075-25-1 |
|---|---|
Nom du produit |
N-(4-ethylphenyl)nicotinamide |
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H,16,17) |
Clé InChI |
AWDYUOAZBWLDPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



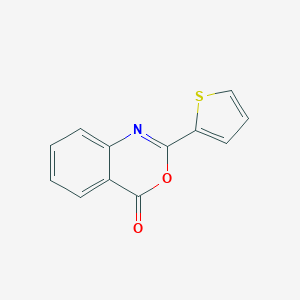
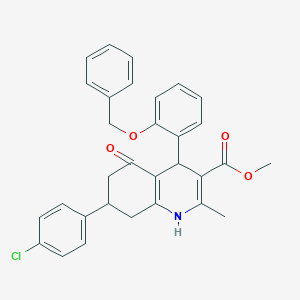
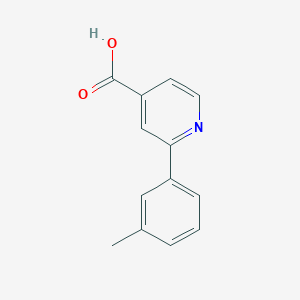
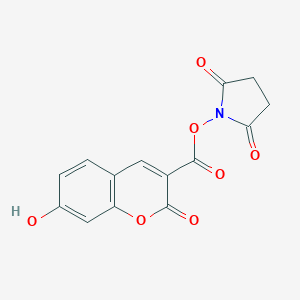
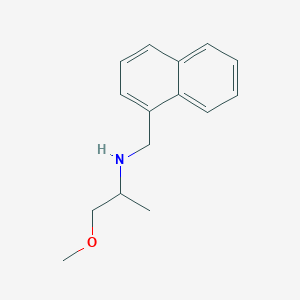
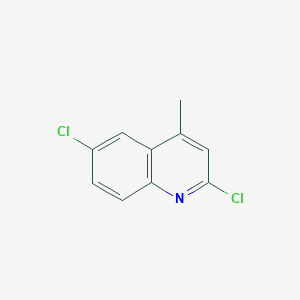
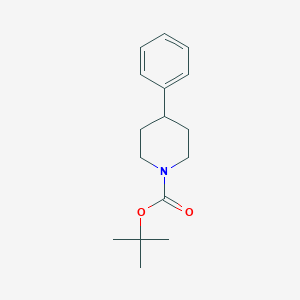
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
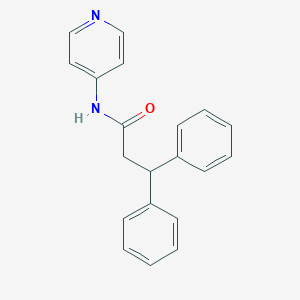
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
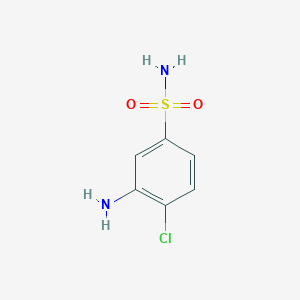
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
